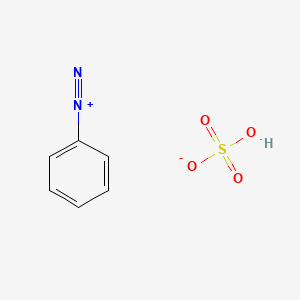

Benzenediazonium sulfate

Description

Properties

CAS No. |

36211-73-1 |

|---|---|

Molecular Formula |

C6H6N2O4S |

Molecular Weight |

202.19 g/mol |

IUPAC Name |

benzenediazonium;hydrogen sulfate |

InChI |

InChI=1S/C6H5N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

AQZZSWZMWUUVCI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[N+]#N.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Benzenediazonium sulfate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical and chemical properties of benzenediazonium (B1195382) sulfate (B86663), a versatile intermediate in organic synthesis. It includes detailed experimental protocols, key reaction pathways, and safety information tailored for a technical audience.

Core Properties of Benzenediazonium Sulfate

This compound is an organic salt consisting of a benzenediazonium cation and a hydrogen sulfate anion.[1] The diazonium group ([N≡N]⁺) makes it a highly valuable reagent, primarily for the synthesis of a wide array of substituted aromatic compounds.[2][3] While the chloride salt is more common in laboratory preparations, the sulfate salt is also utilized in various synthetic procedures.

Benzenediazonium salts are typically colorless crystalline solids.[4] They are known for their limited stability, especially when dry, and are often prepared in situ for immediate use in cold aqueous solutions (0-5 °C).[2][4] The stability of arenediazonium salts is significantly influenced by the counterion.[2] For instance, benzenediazonium tetrafluoroborate (B81430) is notably more stable and can be isolated, whereas benzenediazonium chloride can be dangerously explosive.[2][4][5]

The following table summarizes the key physical and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | benzenediazonium;hydrogen sulfate | PubChem[1] |

| Molecular Formula | C₆H₆N₂O₄S | PubChem[1] |

| Molecular Weight | 202.19 g/mol | PubChem[1] |

| Appearance | Colorless crystalline solid (typical for diazonium salts) | NCERT[4] |

| Solubility | Soluble in cold water; the sulfate is almost insoluble in benzene (B151609).[4][6] | Chemguide, CHIMIA[4][6] |

| Stability | Unstable; decomposes readily when warmed or in the dry state.[4][7] Must be kept in a cold aqueous solution.[4] | Quora, NCERT[4][7] |

The chemical utility of this compound stems from the excellent leaving group potential of the diazonium group (N₂), which is readily displaced. This leads to two major categories of reactions: substitution and coupling.[2][8]

-

Substitution Reactions: In these reactions, the -N₂⁺ group is replaced by another atom or group (e.g., -OH, -I, -Cl, -Br, -CN, -F).[8][9] The loss of dinitrogen gas is both enthalpically and entropically favorable, driving these reactions forward.[2]

-

Coupling Reactions: The diazonium ion acts as an electrophile and attacks electron-rich aromatic rings (like phenols and anilines) in an electrophilic aromatic substitution.[10] In these reactions, the nitrogen atoms are retained, forming an azo bridge (-N=N-), which is the basis for the synthesis of azo dyes.[3][9]

Key Experimental Protocols

Handling diazonium salts requires strict adherence to safety protocols due to their potential instability.[11] All procedures should be conducted in a well-ventilated fume hood, and the temperature must be carefully controlled.

This protocol details the diazotization of aniline (B41778) using sodium nitrite (B80452) and sulfuric acid.

Materials:

-

Aniline (C₆H₅NH₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

-

Urea (B33335) (to destroy excess nitrous acid)

Procedure:

-

In a flask, dissolve aniline in a dilute solution of sulfuric acid.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.[2]

-

Separately, prepare a concentrated aqueous solution of sodium nitrite and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline sulfate solution with constant and vigorous stirring. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the reaction goes to completion.[12]

-

A small amount of urea can be added to quench any excess nitrous acid, which can cause unwanted side reactions.

-

The resulting clear solution of this compound is kept cold and should be used immediately for subsequent reactions.

Caption: Workflow for the synthesis of this compound.

This protocol demonstrates a typical electrophilic aromatic substitution reaction between this compound and phenol (B47542).

Materials:

-

This compound solution (prepared as in 2.1)

-

Phenol (C₆H₅OH)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

-

Prepare a solution of phenol in an aqueous sodium hydroxide solution. This deprotonates the phenol to form the more reactive sodium phenoxide ion.[9]

-

Cool the sodium phenoxide solution to 0-5 °C in an ice bath.

-

Slowly add the cold this compound solution to the cold sodium phenoxide solution with continuous stirring.

-

An immediate reaction occurs, indicated by the formation of a brightly colored precipitate (typically a red-orange solid), which is the azo dye p-hydroxyazobenzene.[10][13]

-

Continue stirring the mixture in the ice bath for 10-15 minutes to ensure complete precipitation.

-

Collect the solid product by suction filtration, wash it with a small amount of cold water, and allow it to air dry.

Major Reaction Pathways

This compound is a gateway to a multitude of aromatic compounds. The diagram below illustrates its primary reaction pathways.

Caption: Key reaction pathways of the benzenediazonium cation.

Applications in Research and Development

The reactivity of this compound makes it a cornerstone in the synthesis of various organic molecules, including:

-

Azo Dyes: As demonstrated, coupling reactions are widely used to produce a vast range of azo dyes for textiles, printing, and analytical reagents.[3][10]

-

Pharmaceuticals: The ability to introduce a wide variety of substituents onto an aromatic ring is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For example, triazenes derived from diazonium salts have been investigated for their antineoplastic activity.[14]

-

Fine Chemicals: Many substituted benzene derivatives, which are precursors for polymers, agrochemicals, and other specialty chemicals, are synthesized via diazonium salt intermediates.

Safety and Handling

-

Explosion Hazard: Solid diazonium salts, particularly the chloride, can be explosive when dry or subjected to heat or shock.[2][5] They should not be isolated unless a stable counterion like tetrafluoroborate is used.[4]

-

Temperature Control: Reactions should always be carried out at low temperatures (0-5 °C) to minimize decomposition and ensure safety.[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15]

-

Handling: All manipulations should be performed within a fume hood.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]

-

Storage: this compound solutions are not stored. They are prepared fresh and used immediately. If a solid must be handled, it should be the more stable tetrafluoroborate salt, stored under appropriate conditions (e.g., refrigerated).[4][15]

References

- 1. This compound | C6H6N2O4S | CID 12496962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 6. chimia.ch [chimia.ch]

- 7. quora.com [quora.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. benzenediazonium chloride - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding of Benzenediazonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and synthesis of benzenediazonium (B1195382) sulfate (B86663), a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities where this compound is of interest.

Molecular Structure and Bonding

Benzenediazonium sulfate is an ionic compound with the chemical formula [C₆H₅N₂]⁺HSO₄⁻. It consists of a benzenediazonium cation and a hydrogen sulfate anion.

The Benzenediazonium Cation

The benzenediazonium cation is the key functional component of this salt. Its structure and bonding are characterized by the following features:

-

Linear C-N-N Geometry: X-ray crystallography studies on analogous benzenediazonium salts, such as the tetrafluoroborate (B81430), have established that the C-N⁺≡N linkage is linear.[1] This linearity is a consequence of the sp hybridization of the two nitrogen atoms.

-

The Dinitrogen Group (N₂⁺): The N⁺≡N bond distance in benzenediazonium tetrafluoroborate is 1.083(3) Å, which is nearly identical to the bond length in the dinitrogen molecule (N₂).[1] This indicates a very strong triple bond between the two nitrogen atoms. The diazonium group is a powerful electron-withdrawing group, which significantly influences the reactivity of the attached benzene (B151609) ring.[1]

-

Carbon-Nitrogen Bond: The bond between the phenyl group and the diazonium group (C-N) has partial double bond character. This is due to the delocalization of the π-electrons of the benzene ring into the diazonium group.

The resonance structures of the benzenediazonium cation illustrate this electron delocalization:

Caption: Resonance delocalization in the benzenediazonium cation.

This electron-withdrawing nature of the diazonium group makes the terminal nitrogen atom electrophilic and the entire group an excellent leaving group (as N₂ gas), which are the bases for its wide-ranging reactivity.

The Hydrogen Sulfate Anion

The hydrogen sulfate (or bisulfate) anion (HSO₄⁻) is the counterion to the benzenediazonium cation. It is formed from the protonation of a sulfate ion and is a relatively non-nucleophilic anion, which contributes to the stability of the diazonium salt in solution, particularly at low temperatures.

Spectroscopic and Physicochemical Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups in benzenediazonium salts. The characteristic vibrational frequencies are summarized in the table below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |

| N≡N stretching (ν_N≡N) | 2260 - 2280 | This strong absorption is characteristic of the diazonium group. Electron-donating substituents on the benzene ring tend to decrease this frequency. |

| Aryl Carbon-Nitrogen stretching (ν_Ar-N) | 1300 - 1400 | The position of this band is influenced by the electronic nature of substituents on the benzene ring. Electron-donating groups tend to increase this frequency. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize the aromatic portion of the benzenediazonium cation. The strong electron-withdrawing effect of the diazonium group leads to a deshielding of the aromatic protons and carbons, resulting in downfield chemical shifts compared to benzene.

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized in situ via the diazotization of aniline (B41778) with nitrous acid in the presence of sulfuric acid. The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[2][3]

Materials and Reagents

-

Aniline (C₆H₅NH₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ice

General Procedure

-

Preparation of the Aniline Solution: In a flask, carefully add a measured amount of concentrated sulfuric acid to a volume of water, ensuring the acid is added to the water and not the reverse. To this acidic solution, add aniline. The mixture may be gently warmed to facilitate the dissolution of the aniline sulfate salt that forms.[4][5]

-

Cooling: Cool the aniline solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction.

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in deionized water and cool the solution in an ice bath.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold, stirred aniline solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.[6]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for a short period to ensure the reaction goes to completion. The resulting solution contains the this compound and is typically used immediately in subsequent reactions without isolation of the solid salt, which can be explosive when dry.[7]

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Structure Visualization

The following diagram illustrates the ionic pairing of the benzenediazonium cation and the hydrogen sulfate anion.

Caption: Structure of this compound.

References

- 1. Diazonium compound - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. studylib.net [studylib.net]

- 7. chem.libretexts.org [chem.libretexts.org]

The Mechanism of Diazotization with Sulfuric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a cornerstone reaction in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the synthesis of a wide array of compounds, including azo dyes, pharmaceuticals, and other fine chemicals. The choice of the acidic medium is critical for the success of this transformation, with sulfuric acid (H₂SO₄) being a frequently employed and industrially significant reagent. This technical guide provides a comprehensive overview of the mechanism of diazotization using sulfuric acid, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Diazotization in Sulfuric Acid

The diazotization of a primary aromatic amine in the presence of sulfuric acid and a nitrite (B80452) source, typically sodium nitrite (NaNO₂), is a multi-step process that proceeds through the formation of a potent electrophile, the nitrosonium ion (NO⁺). The reaction is highly temperature-dependent and is typically carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[1]

The overall reaction can be summarized as:

Ar-NH₂ + NaNO₂ + 2H₂SO₄ → Ar-N₂⁺HSO₄⁻ + NaHSO₄ + 2H₂O

The mechanism can be elucidated in the following key stages:

-

Generation of Nitrous Acid: In the acidic medium provided by sulfuric acid, sodium nitrite is protonated to form nitrous acid (HNO₂).

NaNO₂ + H₂SO₄ → HNO₂ + NaHSO₄

-

Formation of the Nitrosonium Ion: Nitrous acid is then further protonated by the strong sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). This is a critical step, and the strong acidic environment is essential to drive this equilibrium forward.

HNO₂ + H₂SO₄ ⇌ H₂NO₂⁺ + HSO₄⁻ H₂NO₂⁺ → NO⁺ + H₂O

-

N-Nitrosation of the Aromatic Amine: The primary aromatic amine, acting as a nucleophile, attacks the nitrosonium ion to form an N-nitrosammonium ion.

Ar-NH₂ + NO⁺ → Ar-NH₂⁺-NO

-

Deprotonation and Tautomerization: A series of proton transfers, facilitated by water or the bisulfate anion (HSO₄⁻), leads to the formation of an N-nitrosamine, which then tautomerizes to a diazohydroxide.[1]

Ar-NH₂⁺-NO ⇌ Ar-NH-NO + H⁺ Ar-NH-NO ⇌ Ar-N=N-OH

-

Formation of the Diazonium Ion: The diazohydroxide is protonated by sulfuric acid, converting the hydroxyl group into a good leaving group (water). The subsequent loss of water yields the resonance-stabilized arenediazonium ion.

Ar-N=N-OH + H₂SO₄ ⇌ Ar-N=N-OH₂⁺ + HSO₄⁻ Ar-N=N-OH₂⁺ → Ar-N₂⁺ + H₂O

The resulting arenediazonium salt exists in solution with the bisulfate anion as the counterion (Ar-N₂⁺HSO₄⁻). The stability of this salt is dependent on the aromatic ring's substituents and the temperature of the reaction mixture.[2]

The Role and Advantages of Sulfuric Acid

Sulfuric acid plays a multifaceted role in the diazotization reaction, offering several advantages, particularly in industrial settings:

-

Strong Proton Source: As a strong acid, sulfuric acid is highly effective at generating the necessary nitrous acid and, subsequently, the critical nitrosonium ion electrophile.[1]

-

Dehydrating Agent: Concentrated sulfuric acid can act as a dehydrating agent, shifting the equilibrium towards the formation of the nitrosonium ion and the final diazonium salt.

-

Solvent for Weakly Basic Amines: For aromatic amines with electron-withdrawing groups, which are weakly basic and may have low solubility in dilute aqueous acids, concentrated sulfuric acid serves as an effective solvent.[3][4]

-

Formation of Nitrosylsulfuric Acid: In concentrated sulfuric acid, sodium nitrite reacts to form nitrosylsulfuric acid (NOHSO₄), a stable and effective nitrosating agent.[3][4][5] This is particularly useful for the diazotization of very weakly basic amines where the reaction in aqueous media is sluggish or incomplete.[3][6]

-

Cost-Effectiveness and Reduced Corrosion: Compared to hydrochloric acid, sulfuric acid is generally less expensive and less corrosive to stainless steel reactors, which is a significant consideration in large-scale industrial production.[7][8]

-

Reduced Byproduct Formation: In certain applications, such as the subsequent hydrolysis of the diazonium salt to a phenol, the use of sulfuric acid is preferred over hydrochloric acid to prevent the competing nucleophilic attack of the chloride ion on the aromatic ring.[9]

Quantitative Data

The yield of the diazotization reaction is influenced by several factors, including the structure of the aromatic amine, the concentration of sulfuric acid, the reaction temperature, and the method of addition of reagents.

| Aromatic Amine | Acid Medium | Nitrosating Agent | Temperature (°C) | Yield (%) | Reference |

| Aniline (B41778) | Dilute H₂SO₄ | NaNO₂ | 0-5 | High (not specified) | [1] |

| 6-Chloro-2,4-dinitroaniline | 65% H₂SO₄ | 40% Nitrosylsulfuric acid | 25-30 | 95 | [10] |

| o-Nitroaniline | H₂SO₄ / HNO₃ | NO(g) | 0-5 | 93 (crude) | [6] |

| 4-Nitroaniline | H₂SO₄ | NaOCl / NO(g) | 0-5 | High (not specified) | [6] |

| Aniline | H₂SO₄ / Air | NO(g) | 0-5 | 85 (recrystallized) | [6] |

Experimental Protocols

General Protocol for Diazotization of Aniline in Dilute Sulfuric Acid

This protocol is a generalized procedure based on common laboratory practices.

Materials:

-

Aniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite

-

Deionized Water

-

Ice

Procedure:

-

In a flask, carefully add a calculated amount of concentrated sulfuric acid to cold deionized water with stirring to prepare the desired dilute sulfuric acid solution.

-

Add aniline to the dilute sulfuric acid solution and cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature remains between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization.

-

The resulting solution contains the benzenediazonium (B1195382) bisulfate and is ready for subsequent reactions.

Protocol for Diazotization of a Weakly Basic Amine (6-Chloro-2,4-dinitroaniline) using Nitrosylsulfuric Acid

This protocol is adapted from a patented industrial process.[10]

Materials:

-

6-Chloro-2,4-dinitroaniline

-

65% Sulfuric Acid

-

40% Nitrosylsulfuric acid solution

Procedure:

-

In a suitable reactor, add 65% sulfuric acid and the 40% nitrosylsulfuric acid solution.

-

While stirring and maintaining the temperature between 25-30 °C, gradually add the 6-chloro-2,4-dinitroaniline.

-

After the addition is complete, maintain the reaction mixture at 25-30 °C for 3 hours with continuous stirring.

-

The resulting solution contains the diazonium compound of 6-chloro-2,4-dinitroaniline and is ready for the subsequent coupling reaction.

Mandatory Visualizations

Caption: Mechanism of diazotization with sulfuric acid.

References

- 1. orgosolver.com [orgosolver.com]

- 2. ck12.org [ck12.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 0627 663 [studfile.net]

- 5. Nitrosylsulfuric acid - Wikipedia [en.wikipedia.org]

- 6. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 7. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]

- 8. resintech.com [resintech.com]

- 9. US9878978B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 10. CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine - Google Patents [patents.google.com]

Solubility of Benzenediazonium Sulfate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzenediazonium (B1195382) sulfate (B86663) in various organic solvents. Due to the reactive and often unstable nature of diazonium salts, understanding their solubility is critical for their application in organic synthesis, particularly in the development of azo dyes and other pharmaceutical intermediates. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.

Quantitative Solubility Data

Benzenediazonium sulfate is an ionic compound, and its solubility is largely dictated by the polarity of the solvent. While it is known to be soluble in polar solvents, specific quantitative data in common organic solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative and semi-quantitative information. Researchers are advised to experimentally determine the precise solubility for their specific applications and conditions.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound |

| Water | H₂O | 80.1 | Soluble[1] |

| Methanol | CH₃OH | 32.7 | Expected to be soluble (Polar protic) |

| Ethanol | C₂H₅OH | 24.5 | Expected to be soluble (Polar protic) |

| Acetone | (CH₃)₂CO | 20.7 | Addition to aqueous solutions can assist solubility of diazonium bisulfates |

| Dichloroethane | C₂H₄Cl₂ | 10.4 | A 2:1 mixture with acetonitrile (B52724) provided good solubility for a diazonium salt |

| Acetonitrile (MeCN) | CH₃CN | 37.5 | A 2:1 mixture with dichloroethane provided good solubility for a diazonium salt |

| Dimethylformamide (DMF) | (CH₃)₂NCH | 36.7 | Expected to be soluble (Polar aprotic) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Expected to be soluble (Polar aprotic) |

Note: The solubility of diazonium salts is significantly influenced by the counter-ion. For instance, benzenediazonium tetrafluoroborate (B81430) is notably insoluble in water, in stark contrast to the chloride and sulfate salts.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on creating a saturated solution and then determining the mass of the dissolved solid in a known volume of the solvent.

2.1. Materials and Equipment

-

This compound (freshly prepared or properly stored)

-

Anhydrous organic solvent of interest (e.g., methanol, ethanol, acetone, DMF, DMSO)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Thermostatic bath

-

Volumetric flasks (various sizes)

-

Glass vials with screw caps

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Syringes

-

Drying oven

-

Desiccator

2.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask to remove any undissolved particles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by using a rotary evaporator at a suitable temperature and reduced pressure. It is critical to avoid excessive heat, as benzenediazonium salts can be thermally unstable.

-

Once the solvent is completely removed, place the flask in a drying oven at a mild temperature (e.g., 40-50 °C) under vacuum to remove any residual solvent.

-

Transfer the flask to a desiccator to cool to room temperature.

-

Weigh the flask containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution withdrawn (mL)) * 100

Solubility (mol/L) = (Mass of dissolved solid (g) / Molar mass of this compound ( g/mol )) / Volume of solution withdrawn (L)

-

2.3. Safety Precautions

-

Benzenediazonium salts are potentially explosive, especially when dry, and are sensitive to heat, shock, and friction. Always handle with extreme care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Avoid storing dry benzenediazonium salts. It is best to prepare them fresh for use.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Decomposition Pathway of Benzenediazonium Sulfate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of benzenediazonium (B1195382) sulfate (B86663) in aqueous solutions. It covers the core reaction mechanism, kinetic principles, detailed experimental protocols for analysis, and quantitative data relevant to the process.

Introduction

Benzenediazonium salts are highly versatile reagents in organic synthesis, serving as crucial intermediates for introducing a wide range of functional groups onto an aromatic ring.[1][2] Their utility stems from the excellent leaving group ability of the dinitrogen moiety (N₂). However, this same property contributes to their inherent instability, particularly in aqueous solutions where they undergo thermal decomposition.[2][3] Understanding the mechanism and kinetics of this decomposition is critical for controlling reaction outcomes and ensuring safety in laboratory and industrial settings.[4][5] This document details the heterolytic decomposition pathway of benzenediazonium sulfate in water, which primarily yields phenol (B47542).[6][7][8][9]

Core Decomposition Pathway and Mechanism

In a neutral or acidic aqueous solution, the decomposition of benzenediazonium ions is predominantly a first-order, unimolecular process.[5][10][11] The reaction proceeds via a heterolytic cleavage of the C-N bond, characteristic of an Sₙ1-type mechanism.[2][12]

The overall reaction is as follows:

C₆H₅N₂⁺ + 2H₂O → C₆H₅OH + N₂ + H₃O⁺[6][13]

The accepted mechanism involves two main steps:

-

Rate-Determining Step: The slow, unimolecular dissociation of the benzenediazonium cation to form a highly unstable and reactive phenyl cation (C₆H₅⁺) and a molecule of nitrogen gas.[2][9] The evolution of nitrogen gas is a strong thermodynamic driving force for the reaction.[2]

-

Fast Step: The phenyl cation is then rapidly attacked by a nucleophile from the solvent shell. In water, this nucleophile is a water molecule, which leads to the formation of a protonated phenol. This is followed by a deprotonation step to yield the final phenol product.[9]

This heterolytic pathway is the dominant mechanism in acidic aqueous solutions in the absence of reducing agents or light.[12][14]

Kinetics of Decomposition

The decomposition of benzenediazonium salts in water follows first-order kinetics.[5][10] The rate of the reaction is directly proportional to the concentration of the benzenediazonium ion, [C₆H₅N₂⁺].

The rate law is expressed as:

Rate = - d[C₆H₅N₂⁺] / dt = k[C₆H₅N₂⁺]

Where:

-

k is the first-order rate constant.

-

[C₆H₅N₂⁺] is the concentration of the benzenediazonium ion.

Since water is the solvent, its concentration is large and remains virtually constant throughout the reaction, so it is incorporated into the rate constant, k.[10] The rate constant is highly dependent on temperature, and this relationship can be described by the Arrhenius equation, which allows for the calculation of the activation energy (Eₐ) for the decomposition process.[4][13]

Quantitative Data Summary

The following tables summarize the key products and representative kinetic data for the decomposition of benzenediazonium salts in water.

Table 1: Reaction Products and Byproducts

| Product/Byproduct | Chemical Formula | Role/Significance |

| Phenol | C₆H₅OH | The major organic product from the heterolytic pathway in water.[1][7][8] |

| Nitrogen Gas | N₂ | A primary product; its evolution drives the reaction forward.[7][8] |

| Hydronium Ion | H₃O⁺ | Produced from the deprotonation of the intermediate, leading to an increase in acidity.[13] |

Table 2: Representative Kinetic Data

This table presents example data consistent with typical kinetic studies of benzenediazonium salt decomposition.[5][13]

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) |

| 25 | 298.15 | 0.003354 | 1.2 x 10⁻⁵ |

| 30 | 303.15 | 0.003299 | 2.5 x 10⁻⁵ |

| 40 | 313.15 | 0.003193 | 9.8 x 10⁻⁵ |

| 50 | 323.15 | 0.003095 | 3.5 x 10⁻⁴ |

| Activation Energy (Eₐ) | ~115 kJ/mol | ||

| Frequency Factor (A) | ~1.5 x 10¹⁵ s⁻¹ |

Note: The values for Eₐ and A are derived from an Arrhenius plot (ln(k) vs. 1/T) using the data in this table and are representative of literature findings.

Experimental Protocols

The kinetics of this compound decomposition can be monitored using several established methods.[10] Aryldiazonium salts are potentially explosive and should be handled with care, typically in solution and at low temperatures (0-5 °C).[1][4]

This is a common and highly accurate method that relies on Beer-Lambert law to relate absorbance to the concentration of the diazonium ion.[13]

Methodology:

-

Preparation of Solution: Prepare a dilute solution of this compound in an acidic aqueous medium (e.g., 0.2 M H₂SO₄) to ensure stability for handling. The salt itself can be prepared in situ by reacting aniline (B41778) with sodium nitrite (B80452) and sulfuric acid at 0-5 °C.[10]

-

Spectrometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ) for the benzenediazonium ion. A blank containing the acidic water solution should be used for calibration.

-

Kinetic Run: Place a cuvette containing the diazonium salt solution into a temperature-controlled cell holder in the spectrophotometer set to the desired reaction temperature (e.g., 30 °C).[5][13]

-

Data Acquisition: Record the absorbance at regular time intervals. The reaction should be followed for at least two to three half-lives.

-

Data Analysis: Plot ln(Aₜ) versus time (t), where Aₜ is the absorbance at time t. For a first-order reaction, this plot will yield a straight line with a slope of -k.[13]

-

Activation Energy: Repeat the experiment at several different temperatures (e.g., 25, 30, 40 °C) to determine the rate constant k at each temperature.[13] Construct an Arrhenius plot of ln(k) versus 1/T. The activation energy (Eₐ) can be calculated from the slope of this line (Slope = -Eₐ/R).[4]

This method involves measuring the volume of nitrogen gas evolved over time.[10][15]

Methodology:

-

Apparatus Setup: A reaction flask containing a known concentration of this compound solution is placed in a constant-temperature water bath. The flask is connected via tubing to an inverted gas burette filled with water.[10]

-

Initiation: Once the solution reaches thermal equilibrium, the system is sealed, and a stopwatch is started.

-

Data Collection: The volume of nitrogen gas collected in the burette (Vₜ) is recorded at regular time intervals. The reaction is allowed to proceed until no more gas is evolved to determine the final volume (V∞), or it is heated at the end to complete the decomposition.[15]

-

Data Analysis: The rate constant can be determined using the integrated first-order rate law expressed in terms of volume: k = (2.303/t) * log(V∞ / (V∞ - Vₜ))[15] A plot of log(V∞ - Vₜ) versus time will give a straight line with a slope of -k/2.303.

References

- 1. Diazonium compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. google.com [google.com]

- 4. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. brainly.in [brainly.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. quora.com [quora.com]

- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. scite.ai [scite.ai]

- 15. m.youtube.com [m.youtube.com]

The Diazonium Group: A Potent Electron-Withdrawing Moiety in Chemical Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazonium group (-N₂⁺) stands as one of the most powerful electron-withdrawing substituents in organic chemistry. Its profound influence on the electronic properties of aromatic systems underpins a vast array of synthetic transformations, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the electron-withdrawing nature of the diazonium group, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

The Electronic Influence of the Diazonium Group

The potent electron-withdrawing character of the diazonium group arises from the presence of a formal positive charge on the nitrogen atom directly attached to the aromatic ring. This positive charge is delocalized across the two nitrogen atoms, creating a powerful inductive and resonance electron-withdrawing effect.

Inductive and Resonance Effects

The -N₂⁺ group exerts a strong -I (negative inductive) effect due to the high electronegativity of the positively charged nitrogen atoms, pulling electron density away from the aromatic ring through the sigma bond framework. Furthermore, the diazonium group exhibits a significant -M (negative mesomeric or resonance) effect, withdrawing electron density from the aromatic ring's pi system. This is illustrated by the resonance structures of the benzenediazonium (B1195382) ion, which show the delocalization of the positive charge onto the ortho and para positions of the ring.

Quantitative Measures of Electron-Withdrawing Strength

The electron-withdrawing power of a substituent is quantitatively described by Hammett constants (σ). The diazonium group possesses one of the largest positive Hammett constants, indicating its exceptional electron-withdrawing capacity.

| Substituent | Hammett Constant (σp) |

| -N₂⁺ | +1.91[1] |

| -NO₂ | +0.78 |

| -CN | +0.66 |

| -CF₃ | +0.54 |

| -Cl | +0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OH | -0.37 |

| -NH₂ | -0.66 |

Table 1: Comparison of Hammett constants (σp) for various substituents, highlighting the superior electron-withdrawing strength of the diazonium group.

This strong electron-withdrawing nature has a profound impact on the reactivity of the aromatic ring, making it highly susceptible to nucleophilic attack and facilitating a range of substitution reactions.

Impact on Acidity of Phenols

A direct consequence of the diazonium group's electron-withdrawing power is the significant increase in the acidity of substituted phenols. By withdrawing electron density from the phenoxide oxygen, the diazonium group stabilizes the conjugate base, thereby lowering the pKa.

| Phenol (B47542) Derivative | pKa |

| Phenol | 10.00[2] |

| 4-Fluorophenol | 9.9[2] |

| 3-Fluorophenol | 9.3[2] |

| 2-Fluorophenol | 8.7[2] |

| 3-Nitrophenol | 8.4[2] |

| 2-Nitrophenol | 7.2[2] |

| 4-Nitrophenol | 7.2[2] |

Table 2: pKa values of substituted phenols, demonstrating the acidifying effect of electron-withdrawing groups.

Key Reactions and Signaling Pathways

The unique electronic properties of the diazonium group enable a variety of important synthetic transformations. The following diagrams illustrate the mechanisms of several key reactions.

Figure 1: Mechanism of the Sandmeyer Reaction.

The Sandmeyer reaction is a versatile method for introducing a variety of nucleophiles, including halides and cyanide, onto an aromatic ring.[3][4] The reaction is initiated by a single-electron transfer from a copper(I) salt to the diazonium ion, generating an aryl radical and nitrogen gas.[3][4]

Figure 2: Mechanism of the Gomberg-Bachmann Reaction.

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via an aryl radical intermediate generated from a diazonium salt.[5][6] This reaction is useful for the synthesis of unsymmetrical biaryls.[5][6]

Figure 3: Mechanism of Azo Coupling Reaction.

In azo coupling reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aniline, to form an azo compound.[7][8] This reaction is the basis for the synthesis of a large class of dyes and pigments.[7][8]

Experimental Protocols

Synthesis of p-Nitrobenzenediazonium Sulfate (B86663) and Azo Coupling with N,N-Dimethylaniline

This protocol describes the preparation of a diazonium salt from p-nitroaniline and its subsequent coupling with N,N-dimethylaniline to form an azo dye.[9]

Materials:

-

p-Nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

N,N-Dimethylaniline

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

-

Beakers, test tubes, pipettes, stirring rod

Procedure:

Part A: Preparation of p-Nitrobenzenediazonium Sulfate

-

Carefully add 2 mL of concentrated H₂SO₄ to 10 mL of water in a beaker.

-

Add 1.38 g of p-nitroaniline to the diluted sulfuric acid solution. Gently heat the mixture to dissolve the p-nitroaniline.

-

Cool the solution to room temperature.

-

In a separate test tube, prepare a solution of 0.69 g of NaNO₂ in approximately 2 mL of water.

-

Cool both the p-nitroaniline solution and the sodium nitrite solution in an ice bath.

-

Slowly add the aqueous NaNO₂ solution dropwise to the p-nitroaniline-H₂SO₄ mixture with constant stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by the formation of a precipitate.[9]

Part B: Azo Coupling Reaction

-

In a separate beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl.

-

Cool this solution in an ice bath.

-

Slowly add the cold p-nitrothis compound suspension from Part A to the N,N-dimethylaniline solution with stirring.

-

After the addition is complete, add approximately 10 mL of cold 1 M NaOH solution. A colored precipitate of the azo dye will form.[9]

-

The product can be collected by vacuum filtration, washed with cold water, and dried.

Determination of pKa of a Phenolic Compound by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a weak acid, such as a substituted phenol, using potentiometric titration.[5][10][11][12]

Materials:

-

Phenolic compound (e.g., 4-nitrophenol)

-

0.1 M Sodium Hydroxide (NaOH) solution (standardized)

-

0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a 1 mM solution of the phenolic compound in distilled water. For sparingly soluble compounds, a co-solvent may be necessary.

-

Transfer 20 mL of the sample solution to a beaker and add KCl solution to maintain a constant ionic strength.

-

Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12-12.5.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steep rise in the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of pKa of a Phenolic Compound by UV-Vis Spectrophotometry

This protocol describes a spectrophotometric method for determining the pKa of a phenolic compound that exhibits different UV-Vis absorbance spectra for its acidic and basic forms.[6][13][14]

Materials:

-

Phenolic compound (e.g., phenol red)

-

Buffer solutions of known pH values covering a range around the expected pKa

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of solutions with the same concentration of the phenolic compound in buffer solutions of different known pH values.

-

Prepare two additional solutions: one in a strongly acidic solution (e.g., pH 1-2) where the compound is fully in its acidic form (HA), and one in a strongly basic solution (e.g., pH 12-13) where it is fully in its basic form (A⁻).

-

Measure the UV-Vis absorbance spectra of all the solutions over an appropriate wavelength range.

-

Identify a wavelength where the acidic and basic forms have significantly different absorbances.

-

Measure the absorbance of each buffered solution at this wavelength.

-

The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation for each buffered solution: pKa = pH + log([A⁻]/[HA]) where the ratio of the concentrations of the basic and acidic forms can be determined from the absorbances: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A is the absorbance of the buffered solution, A_HA is the absorbance of the fully acidic solution, and A_A is the absorbance of the fully basic solution.

Conclusion

The diazonium group is a uniquely powerful electron-withdrawing substituent that has a profound impact on the chemistry of aromatic compounds. Its ability to strongly activate aromatic rings towards nucleophilic attack and to serve as an excellent leaving group makes it a cornerstone of modern organic synthesis. The quantitative data on its electron-withdrawing strength, as evidenced by its Hammett constant and its effect on the acidity of phenols, provide a clear rationale for its widespread use. The detailed experimental protocols provided herein offer practical guidance for the synthesis and application of diazonium compounds and for the quantitative assessment of substituent effects, empowering researchers in their pursuit of novel molecules with tailored properties for applications in drug development and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis Of P-Benbenediazonium Chloride Lab Report - 2234 Words | Cram [cram.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Azo Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Resonance Stabilization of the Benzenediazonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenediazonium (B1195382) cation is a cornerstone of synthetic organic chemistry, serving as a versatile intermediate in the synthesis of a wide array of aromatic compounds. Its utility stems from the excellent leaving group ability of molecular nitrogen (N₂), facilitating numerous substitution reactions. The stability of the benzenediazonium cation, particularly in comparison to its aliphatic counterparts, is a direct consequence of resonance delocalization of the positive charge across the aromatic ring. This guide provides a comprehensive technical overview of the resonance stabilization of the benzenediazonium cation, incorporating structural data, spectroscopic evidence, and detailed experimental protocols.

Resonance Stabilization and Electronic Structure

The enhanced stability of the benzenediazonium cation can be attributed to the delocalization of the positive charge from the diazonium group into the π-electron system of the benzene (B151609) ring. This dispersal of charge over several atoms through resonance significantly lowers the overall energy of the cation, making it more stable than if the charge were localized on a single nitrogen atom.

The principal resonance contributors for the benzenediazonium cation are depicted below. The primary structure (I) shows the positive charge localized on the inner nitrogen atom. However, through resonance, this positive charge is delocalized to the ortho (II, IV) and para (III) positions of the benzene ring. This delocalization is a key factor in the cation's stability.[1]

Caption: Resonance contributors of the benzenediazonium cation.

Quantitative Data Presentation

The structural parameters of the benzenediazonium cation have been determined with high precision using X-ray crystallography. This data provides quantitative evidence for the electronic structure and bonding within the ion.

Table 1: Structural Data for the Benzenediazonium Cation

| Parameter | Value | Source |

| Bond Lengths (Å) | ||

| N(2)≡N(1) | 1.097 | [2] |

| N(1)–C(1) | 1.385 | [2] |

| C(1)–C(2) | 1.374 | [2] |

| C(2)–C(3) | 1.383 | [2] |

| C(3)–C(4) | 1.376 | [2] |

| Bond Angles (°) | ||

| N(2)−N(1)−C(1) | 180 (linear) | [2] |

| N(1)−C(1)−C(2) | 123.5 | Inferred from planarity |

| C(1)−C(2)−C(3) | 118.2 | Inferred from planarity |

| C(2)−C(3)−C(4) | 120.0 | Inferred from planarity |

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, further corroborates the electronic structure and delocalization within the benzenediazonium cation.

Table 2: Spectroscopic Data for the Benzenediazonium Cation

| Technique | Nucleus/Group | Chemical Shift (ppm) / Frequency (cm⁻¹) | Observations and Interpretation | Source |

| ¹³C NMR | C1 (ipso) | ~119.3 | Upfield shift compared to other aromatic carbons, indicating increased electron density due to resonance. | |

| C2, C6 (ortho) | ~132 | Downfield shift, consistent with partial positive charge. | ||

| C3, C5 (meta) | ~131 | Less affected by resonance. | ||

| C4 (para) | ~140 | Significant downfield shift, indicating substantial positive charge character. | ||

| ¹⁵N NMR | Nα (attached to ring) | ~150-160 | ||

| Nβ (terminal) | ~300-320 | Downfield shift reflects the positive charge. | ||

| IR Spectroscopy | N≡N stretch | ~2260-2300 | Strong absorption characteristic of the triple bond. The frequency is sensitive to substituents on the ring. |

Experimental Protocols

The synthesis of benzenediazonium salts is a well-established procedure known as diazotization. Due to the inherent instability of many diazonium salts, they are typically prepared in situ at low temperatures (0-5 °C) and used immediately. For applications requiring a more stable, isolable salt, the tetrafluoroborate (B81430) salt is commonly prepared.

Protocol 1: In Situ Preparation of Benzenediazonium Chloride

This protocol describes the formation of an aqueous solution of benzenediazonium chloride for immediate use in subsequent reactions.

Caption: Workflow for the in situ synthesis of benzenediazonium chloride.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve aniline in a mixture of concentrated HCl and water. This reaction is exothermic.

-

Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice-water bath.

-

Prepare a solution of sodium nitrite in water and cool it in the ice bath.

-

Slowly, add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution with constant stirring.

-

Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

-

The resulting solution of benzenediazonium chloride is used immediately for the next synthetic step.

Safety Precautions:

-

Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Synthesis of Benzenediazonium Tetrafluoroborate

This protocol outlines the preparation of the more stable and isolable benzenediazonium tetrafluoroborate salt.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tetrafluoroboric Acid (HBF₄) or Sodium Tetrafluoroborate (NaBF₄)

-

Distilled Water

-

Ice

-

Ethanol

-

Diethyl Ether

Procedure:

-

Prepare benzenediazonium chloride in situ as described in Protocol 1.

-

To the cold diazonium salt solution, slowly add a cold solution of tetrafluoroboric acid or sodium tetrafluoroborate with continuous stirring.

-

A precipitate of benzenediazonium tetrafluoroborate will form.

-

Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water, followed by cold ethanol, and finally with diethyl ether to facilitate drying.

-

Dry the product under vacuum at room temperature. The resulting benzenediazonium tetrafluoroborate is a crystalline solid that is significantly more stable than the chloride salt.

Conclusion

The resonance stabilization of the benzenediazonium cation is a fundamental concept that underpins its widespread use in organic synthesis. The delocalization of the positive charge across the benzene ring, supported by extensive structural and spectroscopic data, accounts for its enhanced stability. A thorough understanding of its electronic structure and the careful execution of its synthesis are critical for its successful application in research and development, including the synthesis of novel pharmaceutical compounds. This guide provides the core technical information required by professionals working in these fields.

References

A Comprehensive Technical Guide to the Core Reactions of Benzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Benzenediazonium (B1195382) salts are a class of organic compounds that serve as highly versatile intermediates in organic synthesis. Their unique reactivity, stemming from the excellent leaving group ability of dinitrogen gas (N₂), allows for the introduction of a wide array of functional groups onto an aromatic ring, often with regioselectivities that are difficult to achieve through direct substitution. This guide provides an in-depth overview of the core reactions of benzenediazonium salts, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Formation of Benzenediazonium Salts: Diazotization

The synthesis of benzenediazonium salts is achieved through the diazotization of a primary aromatic amine, such as aniline (B41778). This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[1][2] The process must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[2][3]

Experimental Protocol: Preparation of Benzenediazonium Chloride

-

In a beaker, dissolve the primary aromatic amine (e.g., aniline, 1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.[4]

-

Cool the resulting solution to 0-5 °C in an ice-water bath, which may cause the precipitation of the amine hydrochloride salt.[5]

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.[4]

-

Add the sodium nitrite solution dropwise to the cold, stirring amine salt solution. It is crucial to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[3][6]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction goes to completion.[6] The resulting clear solution of benzenediazonium chloride is used immediately in subsequent reactions without isolation.[7]

Caption: Experimental workflow for the diazotization of aniline.

Reactions Involving Replacement of the Diazonium Group

The diazonium group (-N₂⁺) can be substituted by a variety of nucleophiles. These reactions are synthetically powerful as they allow for the formation of aryl halides, phenols, nitriles, and other derivatives.

The Sandmeyer Reaction

The Sandmeyer reaction is the substitution of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt as a catalyst.[8][9] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[10]

| Product | Reagent | Typical Yield | Reference |

| Aryl Chloride | CuCl / HCl | 73% (for Chlorobenzene) | [11] |

| Aryl Bromide | CuBr / HBr | ~50% | [12] |

| Aryl Cyanide | CuCN / KCN | Variable | [8] |

Experimental Protocol: Synthesis of Chlorobenzene (B131634) (Sandmeyer Reaction)

-

Preparation of Copper(I) Chloride: Dissolve 25 g of copper(II) sulfate (B86663) pentahydrate and 12 g of sodium chloride in 100 mL of hot water. In a separate flask, prepare a solution of 7 g of sodium bisulfite in 10 mL of water with 5 mL of 0.1 M NaOH. Add the bisulfite solution to the hot copper sulfate solution and cool the mixture to room temperature. Decant the supernatant, wash the white precipitate of CuCl with water, and dissolve it in 113 mL of concentrated HCl.[5]

-

Diazotization: Prepare the benzenediazonium chloride solution from 20 mL of aniline as described in the general protocol above.[5]

-

Sandmeyer Reaction: Cool the copper(I) chloride solution in an ice bath. Slowly and carefully, add the cold diazenediazonium salt solution to the CuCl solution with stirring.[6][13]

-

A vigorous evolution of nitrogen gas will occur. Allow the reaction mixture to stand, and then gently warm it to ensure the complete decomposition of the diazonium salt.[6][13]

-

Isolate the chlorobenzene layer. This is typically achieved by steam distillation, followed by separation, washing with dilute NaOH and then water, drying over anhydrous calcium chloride, and final distillation.[5][11] The final product, chlorobenzene, is a colorless liquid.[11]

Caption: Simplified radical mechanism of the Sandmeyer reaction.

The Gattermann Reaction

The Gattermann reaction is a modification of the Sandmeyer reaction where copper powder is used in the presence of the corresponding halogen acid (HCl or HBr) instead of a cuprous salt.[14] Generally, the yields in the Gattermann reaction are lower than those obtained in the Sandmeyer reaction.[14]

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a method for preparing aryl fluorides. It involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate (B81430) salt is often stable enough to be isolated.[15] Thermal decomposition of this salt yields the aryl fluoride, nitrogen gas, and boron trifluoride.[15][16]

| Product | Reagent | Conditions | Typical Yield | Reference |

| Aryl Fluoride | 1. NaNO₂, HBF₄ 2. Heat | Thermal Decomposition | 70% (for Fluorobenzene) | [15] |

Experimental Protocol: Synthesis of an Aryl Fluoride (Balz-Schiemann Reaction)

-

Diazotize the arylamine using sodium nitrite in the presence of fluoroboric acid at 0-5 °C.[15]

-

The aryldiazonium tetrafluoroborate often precipitates from the solution.[15]

-

Isolate the salt by filtration and dry it carefully. Caution: Dry diazonium salts can be explosive and must be handled with extreme care.

-

Gently heat the dry aryldiazonium tetrafluoroborate salt. Decomposition will occur, releasing N₂ and BF₃ gas, to yield the aryl fluoride.[15][16]

-

The product can then be purified by distillation.

Other Substitution Reactions

| Replacement Group | Reagent(s) | Product | Notes | Reference(s) |

| Iodide (-I) | Potassium Iodide (KI) | Aryl Iodide | Does not require a copper catalyst. The reaction proceeds upon mixing the cold diazonium salt solution with KI solution. | [4][9] |

| Hydroxyl (-OH) | H₂O, H⁺, Heat | Phenol (B47542) | Warming the aqueous diazonium salt solution leads to hydrolysis. | [17] |

| Hydrogen (-H) | Hypophosphorous Acid (H₃PO₂) | Arene | A reductive deamination reaction. Ethanol can also be used as the reducing agent. | [18][19][20] |

| Nitro (-NO₂) | HBF₄ then NaNO₂ / Cu | Nitroarene | The diazonium group is first converted to the tetrafluoroborate salt. | [21] |

Reactions Involving Retention of the Diazo Group: Azo Coupling

In azo coupling reactions, the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol or an aniline.[22][23] This electrophilic aromatic substitution reaction retains the two nitrogen atoms as an azo bridge (-N=N-), forming brightly colored azo compounds, which are widely used as dyes.[22][24]

The reactivity of the coupling partner is pH-dependent. Phenols couple under mildly alkaline conditions (pH 9-10), which generates the more reactive phenoxide ion.[24][25] Anilines couple under mildly acidic conditions (pH 4-5) to ensure a sufficient concentration of the diazonium ion while keeping the aniline's amino group nucleophilic.[25]

| Coupling Partner | pH | Product | Color | Reference(s) |

| Phenol | 9-10 (Alkaline) | p-Hydroxyazobenzene | Orange | [24][25] |

| Aniline | 4-5 (Acidic) | p-Aminoazobenzene | Yellow | [24][25] |

| β-Naphthol | Alkaline | Azo Dye | Intense Orange-Red | [24][26] |

Experimental Protocol: Synthesis of p-Hydroxyazobenzene (Orange Dye)

-

Diazotization: Prepare a solution of benzenediazonium chloride from aniline as described in the general protocol, keeping the solution in an ice bath.[27][28]

-

Preparation of Coupling Component: In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) to form the sodium phenoxide solution. Cool this solution in an ice bath.[27][28][29]

-

Azo Coupling: With vigorous stirring, slowly add the cold benzenediazonium chloride solution to the cold sodium phenoxide solution.[27][28]

-

An orange precipitate of p-hydroxyazobenzene will form immediately.[24][26]

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction is complete.

-

Collect the solid product by suction filtration, wash it with cold water, and allow it to dry.[27]

Other Key Reactions

Gomberg-Bachmann Reaction

This reaction is used to synthesize biaryls by treating a diazonium salt with another aromatic compound, often in the presence of a base.[30] The reaction proceeds via an aryl radical intermediate. Yields for the Gomberg-Bachmann reaction are often low, typically less than 40%, due to competing side reactions.[30][31]

Applications in Drug Development

The reactions of benzenediazonium salts are of immense importance in medicinal chemistry and drug development. They provide pathways to synthesize complex aromatic and heterocyclic structures that are core scaffolds in many pharmaceutical agents. For example, the Sandmeyer reaction is used to introduce halogens that can modulate the electronic and lipophilic properties of a drug molecule or serve as handles for further functionalization via cross-coupling reactions. Azo coupling has been used historically in the development of sulfa drugs like Prontosil, the first commercially available antibiotic.[22] The versatility of diazonium chemistry allows for the efficient construction of diverse compound libraries for screening and lead optimization.

References

- 1. byjus.com [byjus.com]

- 2. Conversion of Aniline to p-hydroxyazobenzene [allen.in]

- 3. How is chlorobenzene prepared from aniline? How is chlorobenzene conv - askIITians [askiitians.com]

- 4. benchchem.com [benchchem.com]

- 5. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. testbook.com [testbook.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. quora.com [quora.com]

- 19. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 20. When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE [vedantu.com]

- 21. scribd.com [scribd.com]

- 22. Azo coupling - Wikipedia [en.wikipedia.org]

- 23. Azo Coupling [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. CK12-Foundation [flexbooks.ck12.org]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. prepchem.com [prepchem.com]

- 28. Preparation of p-Hydroxyazobenzene Explain the process of preparing p-hy.. [askfilo.com]

- 29. Give the preparation of p hydroxy azobenzene with complete reaction with .. [askfilo.com]

- 30. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 31. Gomberg-Bachmann_reaction [chemeurope.com]

An In-depth Technical Guide on the Hazards and Safety Precautions for Diazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the significant hazards associated with diazonium salts and outlines essential safety precautions for their handling in a laboratory setting. Due to their inherent instability and potential for explosive decomposition, a thorough understanding of their properties and strict adherence to safety protocols are paramount.

Core Hazards of Diazonium Salts

Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an aryl group and X⁻ is an anion. While indispensable in many chemical syntheses, particularly in the dye and pharmaceutical industries, they are notoriously unstable.[1] The primary hazards stem from their propensity to decompose, often violently, releasing nitrogen gas.[1] This decomposition can be initiated by several factors:

-

Thermal Instability: Many diazonium salts are thermally labile and decompose at or slightly above room temperature.[2] The decomposition is highly exothermic, with enthalpies ranging from -160 to -180 kJ/mol, which can lead to a thermal runaway and explosion.[3]

-

Shock and Friction Sensitivity: Solid diazonium salts, especially when dry, are often sensitive to shock, friction, and mechanical impact.[4][5] Accidental scraping with a metal spatula or grinding can be sufficient to trigger a violent decomposition.[4] There have been numerous reported incidents of explosions caused by the mishandling of solid diazonium salts.[4][6]

-

Light Sensitivity: Some diazonium compounds are sensitive to light, which can catalyze their decomposition.[2]

-

Presence of Impurities: The stability of diazonium salts can be significantly reduced by the presence of impurities such as bases, transition metals (e.g., copper), or residual nitrous acid.[7]

The stability of a diazonium salt is also influenced by the nature of the counter-anion (X⁻) and the substituents on the aryl ring. Salts with anions like perchlorate, nitrate, and picrate (B76445) are known to be particularly explosive.[7] While tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) salts are generally more thermally stable and can sometimes be isolated, this should not be taken as a guarantee of safety.[3]

Quantitative Hazard Data

A critical aspect of working safely with diazonium salts is understanding their quantitative decomposition parameters. The following tables summarize available data on the decomposition temperatures and toxicity of various diazonium salts. It is crucial to note that these values can be influenced by experimental conditions and the presence of impurities.

Table 1: Decomposition Temperatures of Selected Aryl Diazonium Salts

| Diazonium Salt Compound | Counter-ion | Substituent | Initial Decomposition Temperature (°C) | Reference |

| Benzenediazonium (B1195382) | Chloride | None | ~35 (in reaction mixture) | [7] |

| Benzenediazonium | Tetrafluoroborate | None | ~121-122 (Melting Point with decomposition) | [8] |

| p-Bromobenzenediazonium | Tetrafluoroborate | p-Br | 140 | [9] |

| p-Methoxybenzenediazonium | Tetrafluoroborate | p-OCH₃ | 140 | [9] |

| p-Nitrobenzenediazonium | Tetrafluoroborate | p-NO₂ | 150 | [9] |

| Anthranilic acid derived diazonium salt | Not specified | o-COOH | Explosive | [9] |

Table 2: Acute Toxicity Data for Selected Diazonium Salt Derivatives

| Compound | Test Animal | Route of Administration | LD50 | Reference |

| 1,4-Bis(imidazolylazo)benzene (BIAB) | Mice | Intraperitoneal | 1020.23 mg/kg | [10] |

| Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-, (T-4)-tetrachlorozincate(2-) (2:1) | Not specified | Not specified | No data available, but may cause irritation | [11] |

| Benzenediazonium chloride | Not specified | Not specified | No data available | [12] |

| 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate | Not specified | Not specified | May cause cancer |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Strict adherence to well-defined experimental protocols is essential for the safe handling of diazonium salts. The following sections provide detailed methodologies for their synthesis and quenching.

Synthesis of Benzenediazonium Tetrafluoroborate

This protocol describes the preparation of a relatively more stable diazonium salt. However, all safety precautions must still be rigorously followed.

Materials:

-

Aniline (B41778) (9.2 g, 0.1 mole)

-

Concentrated Hydrochloric Acid (30 mL)

-

Deionized Water

-

Sodium Nitrite (B80452) (7 g, 0.1 mole)

-

Sodium Tetrafluoroborate (17 g, 0.15 mole)

-

Diethyl Ether

-

Ice bath

-

400 mL beaker

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a 400 mL beaker, dissolve 9.2 g (0.1 mole) of aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.[13]

-

Cool the resulting solution to 0°C in an ice bath with constant stirring.[13]

-

Prepare a solution of 7 g (0.1 mole) of sodium nitrite in 12 mL of water.[13]

-

Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution, maintaining the temperature below 5°C.[13]

-

After the addition is complete, stir the mixture for an additional 5-10 minutes.

-

Filter the cold diazonium salt solution to remove any impurities.[13]

-

Prepare a solution of 17 g (0.15 mole) of sodium tetrafluoroborate in 30 mL of water at room temperature.[13]

-

Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with stirring.[13]

-

A white precipitate of benzenediazonium tetrafluoroborate will form. Continue stirring for another 5 minutes.[13]

-

Collect the precipitate by filtration and wash it with 50 mL of cold water, followed by 50 mL of diethyl ether.[13]

-

Dry the product under vacuum. The yield is typically around 75%.[13]

Quenching of Unreacted Diazonium Salts

It is imperative to quench any unreacted diazonium salt at the end of a reaction before workup or disposal. Hypophosphorous acid is a commonly used quenching agent.

Materials:

-

Reaction mixture containing residual diazonium salt

-

Hypophosphorous acid (H₃PO₂) solution (e.g., 50% in water)

-

Starch-iodide paper (for testing for the presence of nitrous acid)

Procedure:

-

Ensure the reaction mixture is still cold (ideally below 10°C).

-

Slowly add the hypophosphorous acid solution dropwise to the reaction mixture with vigorous stirring.

-

The addition is often accompanied by the evolution of nitrogen gas. Ensure the reaction vessel is adequately vented.

-

Continue adding the quenching agent until the gas evolution ceases.

-

To ensure complete destruction of the diazonium salt, a slight excess of the quenching agent can be added.

-

Test for the presence of nitrous acid using starch-iodide paper. A blue-black color indicates the presence of nitrous acid, which should also be quenched (e.g., with sulfamic acid).[14]

-

Once the quenching is complete, the reaction mixture can be safely worked up or disposed of according to institutional guidelines.

Visualizing Safety and Reaction Pathways

Logical Workflow for Safe Handling of Diazonium Salts

The following diagram outlines the critical decision-making and procedural steps for safely working with diazonium salts, from preparation to quenching.

Caption: Workflow for the safe handling of diazonium salts.

Proposed Signaling Pathway for Aromatic Amine Toxicity

Diazonium salts are typically derived from aromatic amines. The toxicity of these parent compounds is often linked to their metabolic activation into reactive species that can cause cellular damage. The following diagram illustrates a proposed pathway for the genotoxicity of aromatic amines, which is relevant to understanding the potential long-term health effects of exposure to diazonium salt precursors.

Caption: Proposed metabolic activation and genotoxicity pathway of aromatic amines.

The Twelve Cardinal Rules for Safe Handling of Diazonium Salts

For the safe handling of diazonium salts, the following "Twelve Cardinal Rules" should always be observed[2][7][14]:

-

Assume they are explosive: Unless proven otherwise, always treat diazonium salts as potentially explosive.[2][6][14]

-